3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-N-phenylpropanamide
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Overview
Description
3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-N-phenylpropanamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid with N-phenylpropanamide under specific reaction conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid
- pentyl 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate
- octyl 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate
Uniqueness
Compared to similar compounds, 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-N-phenylpropanamide is unique due to the presence of the phenylpropanamide moiety, which may confer distinct chemical and biological properties
Properties
CAS No. |
844-74-6 |
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Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C14H15N3O2S/c1-9-11(13(19)17-14(20)15-9)7-8-12(18)16-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,18)(H2,15,17,19,20) |
InChI Key |
NVZWHLVQEMUPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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